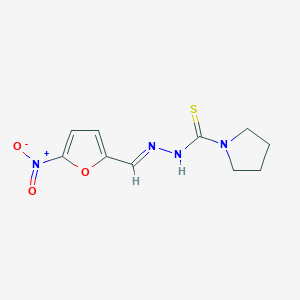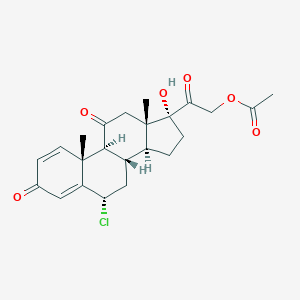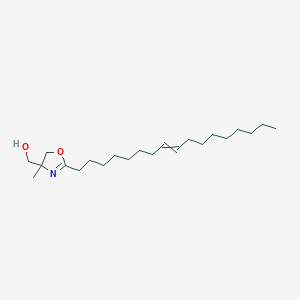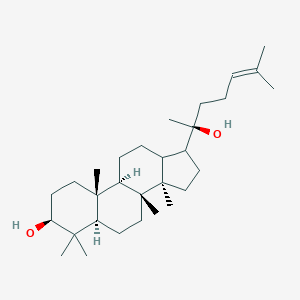
Dammarenediol II
Overview
Description
Synthesis Analysis
Dammarenediol II synthesis has been a subject of extensive research, particularly through metabolic engineering. For instance, in Pichia pastoris, a synthetic pathway was developed by introducing a dammarenediol-II synthase gene from Panax ginseng, leading to significant improvements in yield. Strategies such as enhancing the supply of precursors like 2,3-oxidosqualene and decreasing competitive consumption have been utilized to improve production levels significantly (Liu et al., 2015). Similar biosynthetic approaches have been applied in Escherichia coli, yielding two chassis for dammarenediol-II production (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its dammarane skeleton, which is a common backbone for many triterpenoids. The structural elucidation has been integral in understanding its biosynthetic conversion to other ginsenosides. Studies have cloned and expressed various genes to understand the enzyme-catalyzed transformations leading to this compound and subsequent products (Han et al., 2011).
Chemical Reactions and Properties
This compound acts as a precursor in several key biosynthetic pathways. It undergoes enzymatic transformations such as hydroxylation and glycosylation, leading to the formation of various pharmacologically active ginsenosides. The conversion of this compound to protopanaxadiol by the CYP716A47 enzyme is one such critical reaction (Han et al., 2011).
Mechanism of Action
Target of Action
Dammarenediol II primarily targets the biosynthesis of ginsenosides, a class of tetracyclic triterpene saponins . The compound interacts with the enzyme this compound synthase (DDS), which is responsible for the cyclization of 2,3-oxidosqualene to produce this compound . This interaction is crucial in the production of dammarane-type ginsenosides .
Mode of Action
this compound synthase (DDS) cyclizes 2,3-oxidosqualene to produce this compound . This interaction is the first step in the biosynthesis of ginsenosides . The production of this compound in transgenic tobacco plants allows them to adopt a viral defense system .
Biochemical Pathways
The production of this compound is part of the biosynthetic pathway of ginsenosides . This compound is the direct precursor of protopanaxadiol (PPD), and it has two hydroxyls at C3 and C20 positions . The production of this compound in transgenic tobacco stimulated the expression of tobacco pathogenesis-related genes under both virus-untreated and -treated conditions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound is a precursor in the biosynthesis of ginsenosides, which have various medicinal properties .
Result of Action
The production of this compound results in the biosynthesis of ginsenosides, which are known for their pharmacological activities . In transgenic tobacco plants, the production of this compound confers resistance to Tobacco mosaic virus (TMV) by inhibiting virus replication .
Action Environment
The production of this compound can be influenced by environmental factors. For instance, in a study where this compound was produced in Chlamydomonas reinhardtii, the titer of this compound increased more than 13-fold to approximately 2.6 mg/L following the culture optimization in an opt2 medium supplemented with 1.5 mM methyl jasmonate under a light:dark regimen .
Safety and Hazards
Future Directions
Recent advances in metabolic engineering of the yeasts species Saccharomyces cerevisiae and Yarrowia lipolytica for the synthesis of ginsenoside triterpenoids, namely, dammarenediol-II, protopanaxadiol, protopanaxatriol, compound K, ginsenoside Rh1, ginsenoside Rh2, ginsenoside Rg3, and ginsenoside F1 .
properties
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHQJXWYMZLQJY-TXNIMPHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14351-29-2 | |
| Record name | Dammarenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14351-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)
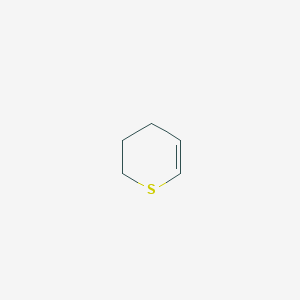

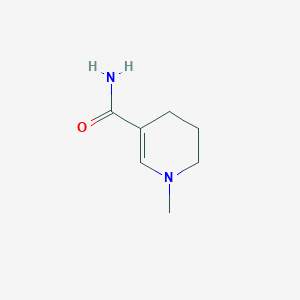
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)


![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
